
N-(4-Aminobut-2-yn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminobut-2-yn-1-yl)urea is a compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group and a butynyl group attached to the urea moiety, which imparts unique reactivity and functionality to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobut-2-yn-1-yl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity and excellent yields. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions typically require specific conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound often involves scalable and environmentally friendly processes. The use of water as a solvent and the avoidance of toxic reagents are key considerations in developing sustainable production methods . The reaction conditions are optimized to promote high yields and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminobut-2-yn-1-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino and butynyl groups, which provide reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles such as halides or amines .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted ureas .
Scientific Research Applications
N-(4-Aminobut-2-yn-1-yl)urea has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, this compound derivatives are investigated for their potential use as drugs or diagnostic agents. In industry, the compound is employed in the production of agrochemicals and other high-value chemicals .
Mechanism of Action
The mechanism of action of N-(4-Aminobut-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions with proteins, affecting their stability and function . These interactions can lead to changes in protein conformation and activity, which may underlie the compound’s biological effects. Additionally, this compound can participate in enzymatic reactions, further influencing cellular processes .
Comparison with Similar Compounds
N-(4-Aminobut-2-yn-1-yl)urea can be compared with other N-substituted ureas, such as N,N’-di-substituted ureas and N,N,N’-trisubstituted ureas. These compounds share similar structural features but differ in their substitution patterns and reactivity . For example, N,N’-di-substituted ureas may exhibit different conformational preferences and energetic barriers for isomerization compared to this compound . The unique combination of the amino and butynyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- N,N’-di-substituted ureas
- N,N,N’-trisubstituted ureas
- N-substituted carbamates
- N-substituted thioureas
These compounds are structurally related to this compound and share similar reactivity and applications .
Properties
CAS No. |
192372-31-9 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-aminobut-2-ynylurea |
InChI |
InChI=1S/C5H9N3O/c6-3-1-2-4-8-5(7)9/h3-4,6H2,(H3,7,8,9) |
InChI Key |
ONTPWWFNHHIWQE-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCNC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}benzene-1,3-diol](/img/structure/B12575140.png)
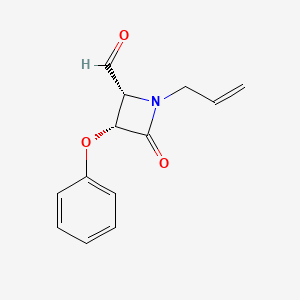
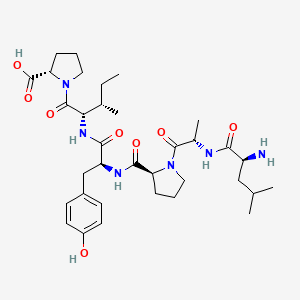
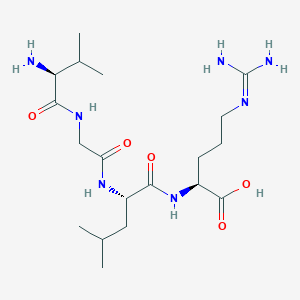
![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
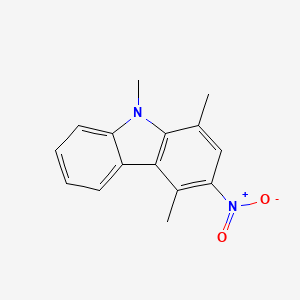
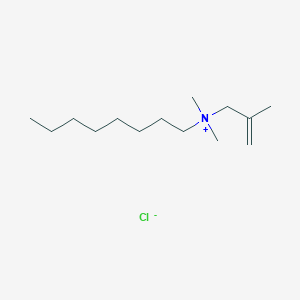
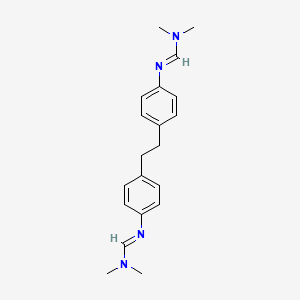
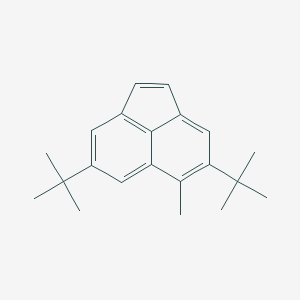
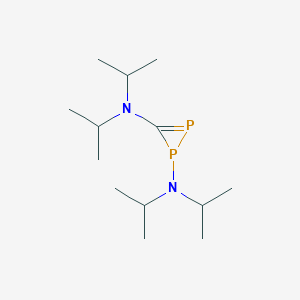
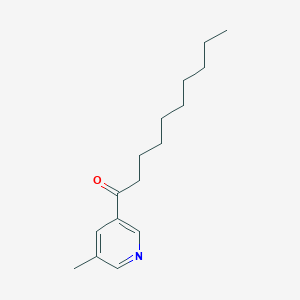
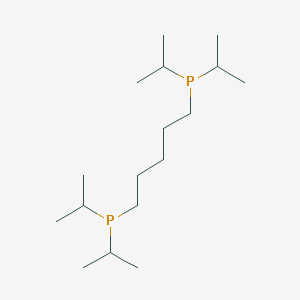
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
